
Estradiol-7alpha-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol-7alpha-butyric acid is a synthetic derivative of estradiol, a potent estrogenic hormone. Estradiol is one of the primary forms of estrogen, playing a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. This compound is modified to include a butyric acid moiety at the 7alpha position, which can influence its biological activity and pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of estradiol-7alpha-butyric acid typically involves the esterification of estradiol with butyric acid. This can be achieved through various chemical reactions, such as:
Esterification: Estradiol is reacted with butyric acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Acylation: Another method involves the acylation of estradiol using butyryl chloride in the presence of a base like pyridine or triethylamine. This reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol-7alpha-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of estrone derivatives.
Reduction: Formation of estradiol derivatives with reduced functional groups.
Substitution: Formation of nitrated or halogenated estradiol derivatives.
Wissenschaftliche Forschungsanwendungen
Estradiol-7alpha-butyric acid has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of estradiol derivatives.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Estradiol-7alpha-butyric acid exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of this compound to ERs induces a conformational change that allows the receptor to interact with coactivators or corepressors, modulating the transcription of estrogen-responsive genes. This can lead to various biological effects, such as cell proliferation, differentiation, and regulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Estradiol-7alpha-butyric acid can be compared with other estradiol derivatives, such as:
Estradiol-17beta: The most potent and prevalent form of estrogen during a woman’s reproductive years.
Estradiol-3-benzoate: A synthetic ester of estradiol used in hormone replacement therapy.
Estradiol-17alpha-valerate: Another synthetic ester of estradiol with prolonged action.
Uniqueness
This compound is unique due to the presence of the butyric acid moiety at the 7alpha position, which can influence its pharmacokinetic properties and biological activity. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy compared to other estradiol derivatives.
Eigenschaften
CAS-Nummer |
55592-40-0 |
|---|---|
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
4-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]butanoic acid |
InChI |
InChI=1S/C22H30O4/c1-22-10-9-17-16-6-5-15(23)12-14(16)11-13(3-2-4-20(25)26)21(17)18(22)7-8-19(22)24/h5-6,12-13,17-19,21,23-24H,2-4,7-11H2,1H3,(H,25,26)/t13-,17-,18+,19+,21-,22+/m1/s1 |
InChI-Schlüssel |
CREQPSVLNJPFSL-HHZNEMGLSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCC(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




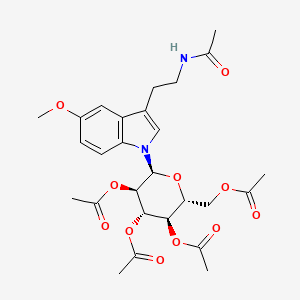
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)

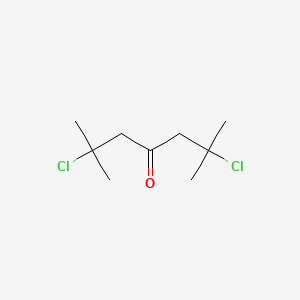



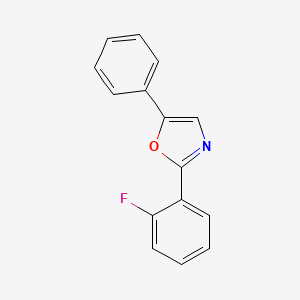
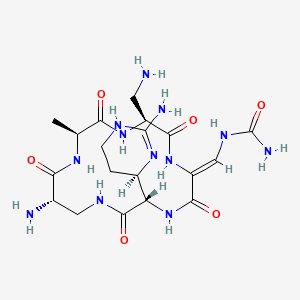
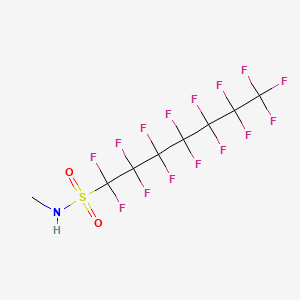
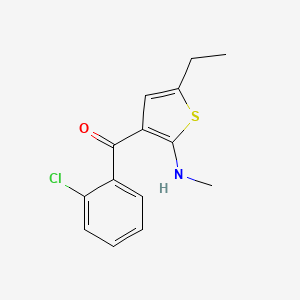
![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
